molecular formula C25H22N4O5S B2659013 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226429-04-4

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2659013
CAS RN: 1226429-04-4
M. Wt: 490.53
InChI Key: JPVXLEYFUDOSJR-UHFFFAOYSA-N
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Description

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds Synthesis

The synthesis of complex heterocyclic compounds, including thieno[3,2-d]pyrimidines, often targets the development of novel pharmaceuticals or materials with unique properties. For example, the study on A Convenient Synthesis of Functionalized 1H-Pyrimidine-2-ones/thiones elaborates on the synthesis of various pyrimidine derivatives, highlighting the interest in diversifying the chemical space of such compounds for further application in drug discovery and development (Sarıpınar et al., 2006).

Biological Activities

Compounds within the thieno[3,2-d]pyrimidine family and related structures are often explored for their biological activities. For instance, Discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety at the 6-position demonstrates the potential for such compounds as non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor, showcasing the therapeutic potential of these molecules (Sasaki et al., 2003).

Antioxidant Activities

Research on the antioxidant properties of heterocyclic compounds is also prominent. The study on Synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives highlights the synthesis of novel compounds designed for antioxidant evaluation, reflecting the ongoing interest in finding new molecules with potential health benefits (Kotaiah et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized via a multi-step process involving the reaction of o-toluidine with various reagents. The second intermediate is 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) chloride, which is synthesized via the reaction of 4-ethoxy-3-methoxyaniline with various reagents. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "o-toluidine", "4-ethoxy-3-methoxyaniline", "various reagents" ], "Reaction": [ "Synthesis of 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione via reaction of o-toluidine with various reagents", "Synthesis of 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) chloride via reaction of 4-ethoxy-3-methoxyaniline with various reagents", "Coupling of the two intermediates using a coupling agent to form the final product" ] }

CAS RN

1226429-04-4

Molecular Formula

C25H22N4O5S

Molecular Weight

490.53

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O5S/c1-4-33-19-10-9-16(13-20(19)32-3)23-26-21(34-27-23)14-28-18-11-12-35-22(18)24(30)29(25(28)31)17-8-6-5-7-15(17)2/h5-13H,4,14H2,1-3H3

InChI Key

JPVXLEYFUDOSJR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4)OC

solubility

not available

Origin of Product

United States

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